molecular formula C22H32N2O2 B15215613 p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian] CAS No. 17066-42-1

p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]

Cat. No.: B15215613
CAS No.: 17066-42-1
M. Wt: 356.5 g/mol
InChI Key: QORQZMUVKBMEFK-UHFFFAOYSA-N
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Description

p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo (CAS: 17066-42-1) is a bicyclic monoterpene derivative esterified with p-aminobenzoic acid. Its structure comprises a bornanol core (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) substituted at the 3-position with a pyrrolidinylmethyl group, forming a tertiary amine, and esterified with p-aminobenzoic acid at the 2-position . This compound is notable for its structural complexity, combining lipophilic bicyclic terpene motifs with a polar aromatic ester. Such hybrid structures are often explored for enhanced bioavailability and targeted pharmacological activity, though specific applications for this compound remain understudied in publicly available literature.

Properties

CAS No.

17066-42-1

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

[1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)-2-bicyclo[2.2.1]heptanyl] 4-aminobenzoate

InChI

InChI=1S/C22H32N2O2/c1-21(2)18-10-11-22(21,3)19(17(18)14-24-12-4-5-13-24)26-20(25)15-6-8-16(23)9-7-15/h6-9,17-19H,4-5,10-14,23H2,1-3H3

InChI Key

QORQZMUVKBMEFK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2CN3CCCC3)OC(=O)C4=CC=C(C=C4)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the pyrrolidine ring and the 4-aminobenzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring or the 4-aminobenzoate group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7,7-Trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7,7-trimethyl-3-(pyrrolidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets. The pyrrolidine ring and the 4-aminobenzoate group are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Bornanol Derivatives

Bornanol (borneol) derivatives are widely studied for their pharmacokinetic properties. For instance, isoborneol esters exhibit improved membrane permeability compared to non-bicyclic alcohols due to their rigid, lipophilic framework.

p-Aminobenzoic Acid (PABA) Esters

PABA esters, such as procaine (2-diethylaminoethyl p-aminobenzoate), are well-known local anesthetics. The target compound replaces the aminoethyl chain with a pyrrolidinylmethyl-bornanol moiety. This substitution likely increases lipid solubility, prolonging tissue retention compared to procaine’s rapid hydrolysis .

Functional Analogues

Heterocyclic Amine-Containing Compounds

Compounds like pyrazolo[3,4-b]pyridines (e.g., Gunasekaran et al., 2013) share functional similarities in their use of tertiary amines for catalytic or bioactive roles. However, these heterocycles prioritize planar aromatic systems for π-π interactions, whereas the target compound’s bornanol core emphasizes steric bulk and chiral centers, which may influence receptor binding selectivity .

Multi-Component Reaction Products

The synthesis of triazolo[1,5-a]pyrimidines via modified Biginelli reactions (Tetrahedron Lett., 2017) highlights the utility of amine catalysts in generating structurally diverse libraries.

Comparative Data Table

Compound Core Structure Key Functional Groups Bioactivity/Application Synthetic Method
p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo Bicyclo[2.2.1]heptan-2-ol (bornanol) Pyrrolidinylmethyl, p-aminobenzoate ester Potential local anesthetic (inferred) Esterification of substituted bornanol
Procaine Benzene Diethylaminoethyl, p-aminobenzoate ester Local anesthetic Esterification of PABA with amino alcohol
Pyrazolo[3,4-b]pyridines (Gunasekaran et al.) Pyrazolo-pyridine hybrid Tertiary amine, nitro/cyano substituents Antimicrobial, antitumor L-Proline-catalyzed domino reaction

Research Findings and Implications

  • Solubility and Bioavailability: The bornanol core confers high lipophilicity, while the pyrrolidinylmethyl group may enhance aqueous solubility at low pH. This balance is absent in simpler PABA esters like procaine .
  • Synthetic Challenges: Esterification of sterically hindered bornanol derivatives requires optimized conditions (e.g., anhydrous solvents, activated acylating agents), contrasting with the straightforward synthesis of planar heterocycles via domino reactions .
  • Pharmacological Potential: While direct studies are lacking, the structural hybridity suggests applications in prolonged-action anesthetics or CNS-targeted drugs, leveraging bornanol’s blood-brain barrier penetration and PABA’s tissue-binding affinity .

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